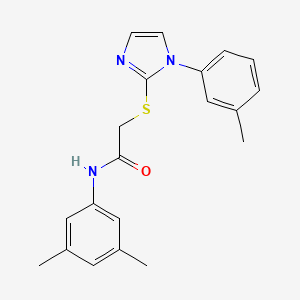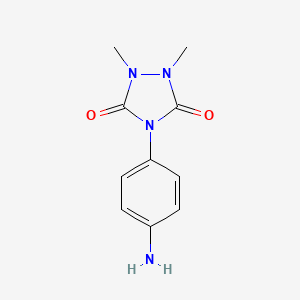![molecular formula C30H28N4O2 B2530299 5-benzyl-N-(4-butylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923193-67-3](/img/structure/B2530299.png)
5-benzyl-N-(4-butylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "5-benzyl-N-(4-butylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide" is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are of significant interest due to their potential biological activities, which include antiallergic, anti-inflammatory, and anticancer properties. The papers provided discuss various related compounds and their synthesis, characterization, and biological evaluation, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of related pyrazolopyridine compounds typically involves the cyclization of amino-pyrazole derivatives with other organic compounds. For instance, the synthesis of 5-oxo-5H- benzopyrano[2,3-b]pyridines involves the use of 4-oxo-4H-1-benzopyran-3-carbonitriles or 2-amino-4-oxo-4H-1-benzopyran-3-carboxaldehydes as starting materials . Similarly, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides is reported using 4-aminophenazone, a non-steroidal anti-inflammatory drug . These methods may provide a foundation for the synthesis of the compound , which would likely involve the condensation of appropriate benzyl and butylphenyl derivatives with a pyrazolopyridine core.
Molecular Structure Analysis
The molecular structure of pyrazolopyridine derivatives is characterized by the presence of a fused pyrazole and pyridine ring system. In some cases, the pyrazolopyridine system is nearly planar, with certain substituents causing deviations from planarity . The molecular geometry and electronic structure of these compounds can be studied using techniques such as X-ray crystallography and density functional theory (DFT), which provide detailed information on bond lengths, angles, and molecular orbitals .
Chemical Reactions Analysis
Pyrazolopyridine derivatives can undergo various chemical reactions, including cyclocondensation, hydrolysis, and amidation, as part of their synthesis . The reactivity of these compounds can be influenced by the substituents on the pyrazolopyridine core, which can affect their potential to participate in further chemical transformations. The presence of functional groups such as carboxamide may also enable interactions with biological targets, such as enzymes or receptors.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyridine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of substituents like fluorine can influence these properties, as seen in the synthesis and characterization of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide . These properties are crucial for the compound's biological activity and pharmacokinetics.
Biological Activity Analysis
The biological activity of pyrazolopyridine derivatives is a key area of interest. Compounds in this class have shown a range of activities, including antiallergic effects in animal models , inhibition of alkaline phosphatases and ecto-5'-nucleotidases , and inhibition of cathepsins B and K, which are enzymes involved in various physiological processes . Additionally, some derivatives have demonstrated effective inhibition of cancer cell proliferation . These activities suggest that the compound "5-benzyl-N-(4-butylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide" may also possess similar biological properties, warranting further investigation.
Scientific Research Applications
Synthesis Techniques and Chemical Structures
Research in the field of chemistry has focused on synthesizing pyrazolo[4,3-c]pyridine derivatives due to their potential applications. For instance, Grošelj et al. (2015) detailed the synthesis of 1,5-disubstituted-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxamides, demonstrating the chemical routes to create a library of compounds with varied substitutions at specific positions. These syntheses are crucial for developing compounds with potential biological activities (Grošelj et al., 2015).
Potential Biological Activities
Samala et al. (2013) synthesized derivatives of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine to evaluate their inhibitory activity against Mycobacterium tuberculosis pantothenate synthetase. This research highlights the potential of pyrazolo[4,3-c]pyridine derivatives in developing new therapeutic agents against tuberculosis, with specific compounds showing significant activity and low cytotoxicity (Samala et al., 2013).
Antimicrobial and Anticancer Properties
Elgemeie et al. (2017) explored the synthesis of novel pyrazolo[4,3-c]pyridine derivatives and evaluated their antimicrobial and antifungal activities. Such studies are pivotal in discovering new drugs that could be effective against resistant strains of bacteria and fungi (Elgemeie et al., 2017).
In addition to antimicrobial properties, compounds within this chemical class have been studied for their potential anticancer activities. Research into the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, for example, has shown that some derivatives possess significant anticancer and anti-5-lipoxygenase agents, highlighting their potential in cancer therapy (Rahmouni et al., 2016).
properties
IUPAC Name |
5-benzyl-N-(4-butylphenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O2/c1-2-3-10-22-15-17-24(18-16-22)31-29(35)26-20-33(19-23-11-6-4-7-12-23)21-27-28(26)32-34(30(27)36)25-13-8-5-9-14-25/h4-9,11-18,20-21H,2-3,10,19H2,1H3,(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSCNXNJTPRBBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-benzyl-N-(4-butylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2530217.png)


![ethyl 4-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2530220.png)
![8-(4-ethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530222.png)
![N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-2-carboxamide](/img/structure/B2530223.png)
![4-Bromo-2-{[(4-fluorophenyl)imino]methyl}-6-methoxybenzenol](/img/structure/B2530224.png)
![N-(1,3-benzodioxol-5-ylmethyl)-7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2530226.png)
![(Z)-2,4-dichloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2530233.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2530236.png)

![Ethyl 2-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2530239.png)